3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

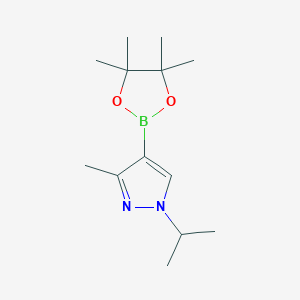

This compound (CAS: 2170134-91-3) is a pyrazole-based boronic ester with a 3-methyl group and a 1-isopropyl substituent. Its structure features a tetramethyl-1,3,2-dioxaborolane ring at position 4, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials chemistry . The isopropyl group enhances steric bulk while maintaining moderate reactivity, balancing stability and utility in synthesis.

Properties

IUPAC Name |

3-methyl-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2/c1-9(2)16-8-11(10(3)15-16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALQATLYFUYUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2068065-34-7 | |

| Record name | 3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 936250-20-3) is a synthetic compound belonging to the pyrazole class, characterized by its unique boron-containing dioxaborolane moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound indicates several promising avenues:

- Antiparasitic Activity : Similar compounds have demonstrated significant antiparasitic effects, particularly against malaria-causing parasites. The incorporation of polar functionalities in related pyrazole derivatives has been shown to enhance aqueous solubility and metabolic stability while maintaining or improving antiparasitic activity .

- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes associated with parasitic infections. For instance, modifications in the pyrazole structure can lead to enhanced inhibition of PfATP4-associated Na-ATPase activity, a crucial target for malaria treatment .

- Pharmacokinetic Properties : The pharmacokinetic profile of related compounds suggests that modifications can lead to improved absorption and bioavailability. For example, enhancing metabolic stability while optimizing lipophilicity is critical for effective drug design .

Case Study 1: Antimalarial Activity

A study examining a series of pyrazole derivatives found that specific substitutions on the pyrazole ring significantly influenced their antiparasitic potency. The introduction of a methyl group at the 4-position increased activity against Plasmodium falciparum with an EC value of 0.064 μM for a closely related compound . This suggests that 3-methyl substitution could similarly enhance the activity of this compound.

Case Study 2: Metabolic Stability

In another investigation focusing on metabolic stability, researchers found that compounds with dioxaborolane moieties exhibited varied clearance rates in human liver microsomes. The compound's structure influences its interaction with metabolic enzymes, which is crucial for predicting in vivo behavior. Enhanced metabolic stability was noted with certain substitutions that reduced clearance rates to approximately 27 μL/min/mg in human microsomes.

Table 1: Biological Activity of Related Pyrazole Derivatives

| Compound Name | Structure | EC (μM) | Target |

|---|---|---|---|

| Compound A | Pyrazole | 0.010 | PfATP4 |

| Compound B | Pyrazole | 0.064 | PfATP4 |

| Compound C | Pyrazole | 0.115 | PfATP4 |

| Compound D | Pyrazole | >0.500 | PfATP4 |

Scientific Research Applications

Antiparasitic Activity

Research indicates that compounds similar to 3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant antiparasitic effects. Notably, derivatives have shown efficacy against malaria-causing parasites such as Plasmodium falciparum.

Case Study: Antimalarial Activity

A study demonstrated that specific substitutions on the pyrazole ring could enhance antiparasitic potency. For instance, a closely related compound with a methyl group at the 4-position exhibited an effective concentration (EC) value of 0.064 μM against Plasmodium falciparum . This suggests that modifications in the structure of this compound could similarly enhance its activity.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit enzymes associated with parasitic infections. Modifications in the pyrazole structure can lead to enhanced inhibition of PfATP4-associated Na-ATPase activity, which is critical for malaria treatment .

Case Study: Enzyme Inhibition

In vitro studies have shown that certain analogs of this compound effectively inhibit PfATP4 activity. For example, structural modifications can lead to increased binding affinity and selectivity for the target enzyme.

Pharmacokinetic Properties

The pharmacokinetic profile of related compounds indicates that structural modifications can improve absorption and bioavailability. Enhancing metabolic stability while optimizing lipophilicity is crucial for effective drug design .

Case Study: Metabolic Stability

Research focusing on metabolic stability revealed that compounds with dioxaborolane moieties exhibited varied clearance rates in human liver microsomes. Enhanced metabolic stability was noted with certain substitutions reducing clearance rates to approximately 27 μL/min/mg .

| Compound Name | Structure | EC (μM) | Target |

|---|---|---|---|

| Compound A | Pyrazole | 0.010 | PfATP4 |

| Compound B | Pyrazole | 0.064 | PfATP4 |

| Compound C | Pyrazole | 0.115 | PfATP4 |

| Compound D | Pyrazole | >0.500 | PfATP4 |

This table summarizes the biological activity of different pyrazole derivatives against the PfATP4 target enzyme.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

Key analogs are differentiated by substituent patterns on the pyrazole ring and boronate ester position (Table 1).

Table 1: Structural Comparison of Pyrazole-Boronate Derivatives

Reactivity and Electronic Properties

- Electron Density Modulation : The tetramethyl-dioxaborolane group is electron-withdrawing, polarizing the pyrazole ring. Substituents like methyl (electron-donating) and CF₃ (electron-withdrawing) further modulate reactivity .

- Suzuki Coupling Efficiency : The target compound’s isopropyl group provides moderate steric hindrance, reducing undesired side reactions compared to less hindered analogs (e.g., 761446-44-0). Conversely, tert-butyl analogs (1323919-64-7) may exhibit slower coupling due to excessive bulk .

Physicochemical Properties

- Solubility : The target compound likely shares low aqueous solubility with analogs like 3-Methoxy-1-methyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole (CAS 1911653-28-5, MW 238.09), requiring organic solvents (e.g., DMF, THF) for reactions .

- Stability : Steric protection from the isopropyl group enhances stability against hydrolysis compared to less substituted analogs (e.g., 1-Methyl derivatives) .

Preparation Methods

General Synthetic Strategy

The synthesis of substituted pyrazoles bearing boronate esters typically involves:

- Formation of the pyrazole core with appropriate substitution.

- Introduction of the boronate ester group, often via transition-metal catalyzed borylation.

- Installation of the N-substituent (in this case, propan-2-yl or isopropyl group) either by alkylation or using substituted pyrazole precursors.

Preparation of the Boronate Ester Substituent on Pyrazole

The key functional group in this compound is the 4-(tetramethyl-1,3,2-dioxaborolan-2-yl) moiety, a pinacol boronate ester, which is commonly introduced via palladium-catalyzed borylation reactions.

- Starting from a halogenated pyrazole (e.g., 4-bromo- or 4-chloropyrazole derivative), bis(pinacolato)diboron is reacted in the presence of a palladium catalyst and a base.

- Common catalysts include dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex.

- Potassium acetate is often used as the base.

- The reaction solvent is typically 1,4-dioxane.

- The reaction is conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (~95 °C) for several hours (e.g., 5 hours).

- After completion, the mixture is cooled, water is added, and the product is isolated by filtration or extraction.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2·CH2Cl2 (dichloro bis(diphenylphosphino)ferrocene palladium) |

| Base | Potassium acetate |

| Solvent | 1,4-Dioxane |

| Temperature | 95 °C |

| Reaction Time | 5 hours |

| Atmosphere | Nitrogen |

| Yield | ~44% (for related pyrazole boronate ester) |

This method is exemplified in the synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which is structurally related and uses similar conditions.

Installation of the N-Isopropyl Group

The N-1 substitution with a propan-2-yl (isopropyl) group can be achieved by:

- Using N-substituted pyrazole precursors in the borylation step.

- Alkylation of the pyrazole nitrogen with isopropyl halides or related electrophiles under basic conditions.

Reported syntheses show that alkylation reactions are often performed in polar aprotic solvents such as acetonitrile, using bases like cesium carbonate, at elevated temperatures (e.g., 80 °C overnight). This method is supported by procedures for similar N-alkylated pyrazole boronate esters.

Representative Synthetic Route

A plausible synthetic route based on literature involves:

- Starting Material: 3-methyl-1H-pyrazole or 3-methyl-1-(propan-2-yl)pyrazole precursor.

- Halogenation: Selective halogenation at C-4 to introduce a leaving group (e.g., bromine).

- Borylation: Pd-catalyzed borylation of the 4-halopyrazole with bis(pinacolato)diboron under potassium acetate base in 1,4-dioxane.

- Purification: Isolation of the pinacol boronate ester by aqueous work-up and filtration or chromatography.

Comparative Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | NBS or similar brominating agent | Selective for C-4 position |

| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 95 °C, 5 h | Inert atmosphere required |

| N-Alkylation | Isopropyl halide, Cs2CO3, MeCN, 80 °C, overnight | Alternative: use N-isopropyl pyrazole precursor |

| Work-up | Water addition, filtration or extraction | Isolation of crystalline product |

| Yield | ~40-50% typical for borylation step | Dependent on substrate and conditions |

Research Findings and Optimization Notes

- The palladium catalyst loading can be optimized to as low as 0.5–2 mol% to reduce cost while maintaining efficiency.

- Use of phase transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction rates in Suzuki-type couplings, which are related to borylation steps.

- Solvent systems such as THF-water or acetonitrile-water biphasic mixtures facilitate product isolation without extensive distillation.

- Alkylation of the pyrazole nitrogen is generally high yielding when using strong bases and polar solvents.

- The pinacol boronate ester is stable and can be purified by crystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how can purity be ensured?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (tetramethyl-1,3,2-dioxaborolan-2-yl) to couple with halogenated pyrazole precursors. Key steps include:

- Step 1 : Preparation of the pyrazole core via condensation of hydrazine derivatives with ketones (e.g., propan-2-yl substituents) under acidic conditions .

- Step 2 : Introduction of the boronic ester group using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) .

- Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (2-propanol) are effective for isolating high-purity products. Monitor purity via HPLC and NMR (¹H/¹³C) .

Q. How should researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Verify substituent positions (e.g., isopropyl group at N1, methyl at C3) and boronic ester integration. Compare with literature spectra of analogous pyrazole-boronic esters .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELXL (via Olex2) for refinement, referencing SHELX program workflows .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with boron content .

Advanced Research Questions

Q. How can researchers optimize the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Experimental Design :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dtbpf)) in Suzuki-Miyaura couplings with aryl halides. Optimize solvent (THF vs. DMF) and base (K₂CO₃ vs. Cs₂CO₃) to improve yields .

- Kinetic Studies : Monitor reaction progress via TLC or in situ ¹¹B NMR to track boronic ester consumption .

- Contradictions : If low reactivity occurs, assess steric hindrance from the isopropyl group; consider alternative coupling partners (e.g., aryl triflates) or microwave-assisted conditions .

Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound?

- Troubleshooting Approach :

- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to predict NMR chemical shifts. Deviations >0.5 ppm may indicate conformational flexibility or crystal packing effects .

- Dynamic NMR : For flexible substituents (e.g., isopropyl group), variable-temperature NMR can detect rotational barriers .

- Cross-Validation : Compare experimental IR spectra (C=O, B-O stretches) with computed vibrational frequencies .

Q. What strategies are effective for crystallizing this compound, given its hydrophobic boronic ester group?

- Crystallization Protocols :

- Solvent Systems : Use mixed solvents (e.g., dichloromethane/hexane) to balance solubility. Add a nucleation seed from analogous structures (e.g., tert-butyl-protected pyrazole-boronic esters) .

- Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours enhances crystal growth .

- Challenges : If twinning occurs, employ SHELXD for structure solution and refine using TWINLAW commands in SHELXL .

Q. How to identify and mitigate side reactions during functionalization of this compound?

- Byproduct Analysis :

- LC-MS/MS : Detect deboronation products (e.g., free pyrazole) or protodeboronation intermediates. Adjust reaction pH to neutral (pH 7–8) to stabilize the boronic ester .

- Competitive Pathways : Monitor for Ullmann coupling byproducts (e.g., biaryl formation) by reducing Pd loading or adding ligands (XPhos) to suppress homocoupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.